molecular formula C24H16ClF2N3O B2645157 3-benzyl-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1190007-67-0

3-benzyl-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2645157
CAS No.: 1190007-67-0
M. Wt: 435.86
InChI Key: VDFCSONIRVCEAD-UHFFFAOYSA-N
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Description

This compound is a pyrimidoindole derivative featuring a fused pyrimidine-indole core substituted with benzyl and halogenated benzyl groups. Its structure includes a 3-benzyl group, a 5-(2-chloro-6-fluorobenzyl) substituent, and an 8-fluoro modification on the indole ring. Crystallographic analysis reveals a monoclinic P21/n space group with unit cell parameters a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, and β = 105.21(2)°, indicating a planar aromatic core stabilized by intermolecular interactions . Hirshfeld surface analysis confirms the dominance of H-bonding and halogen interactions in its crystal packing . Preclinical studies highlight its nanomolar inhibitory activity against Hepatitis B virus (HBV) , though its efficacy against other targets like EGFR remains undercharacterized.

Properties

IUPAC Name

3-benzyl-5-[(2-chloro-6-fluorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF2N3O/c25-19-7-4-8-20(27)18(19)13-30-21-10-9-16(26)11-17(21)22-23(30)24(31)29(14-28-22)12-15-5-2-1-3-6-15/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFCSONIRVCEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its chemical properties, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1190007-67-0
Molecular FormulaC24H16ClF2N3O
Molecular Weight435.9 g/mol

Antitumor Activity

Recent studies indicate that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. For example, it showed IC50 values in the low micromolar range against HeLa (cervical cancer) and A375 (melanoma) cells, indicating potent cytotoxic effects.

The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of cyclin-dependent kinases (CDKs). Inhibition of CDK activity leads to cell cycle arrest and apoptosis in cancer cells. The compound's structural similarity to known CDK inhibitors suggests it may function through competitive inhibition at the ATP-binding site of these kinases.

Anti-inflammatory Properties

In addition to its antitumor potential, this compound has demonstrated anti-inflammatory properties. Studies have shown that it reduces the production of pro-inflammatory cytokines in vitro and in vivo models of inflammation. For instance, it significantly lowered levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • In Vitro Study on Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.
    • Method : MTT assay was performed on HeLa and A375 cells.
    • Results : The compound exhibited IC50 values of approximately 2 µM for HeLa cells and 1.5 µM for A375 cells, indicating strong cytotoxicity.
  • In Vivo Anti-inflammatory Study
    • Objective : To assess the anti-inflammatory effects in a rat model.
    • Method : Rats were administered the compound prior to LPS injection.
    • Results : A significant reduction in paw edema was observed, along with decreased levels of inflammatory markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidoindole Derivatives with Varying Substituents

Pyrimido[5,4-b]indole derivatives exhibit significant variability in biological activity depending on substituent placement and electronic properties. For example:

Compound Substituents (Position) Biological Activity (IC50/EC50) Target Reference
Target Compound 3-Benzyl, 5-(2-Cl-6-F-Bz), 8-F HBV inhibition: <100 nM HBV Polymerase
Pyrimidoindole 287 4-Amino substituent EGFR IC50: 2,110 nM EGFR
Pyrimidoindole 288 4-Methoxy substituent EGFR IC50: 72 nM EGFR
Pyrimidoindole 289 4-Ethoxy substituent EGFR IC50: 460 nM EGFR
Pyrimidoindole 290 4-Propoxy substituent EGFR IC50: 419 nM EGFR

Key Observations :

  • The target compound lacks direct amino/alkoxy groups at position 4, which are critical for EGFR inhibition in analogs like 287–291 . This explains its poor EGFR activity compared to 288 (72 nM).
Pyrimido[5,4-b][1,4]Oxazine Derivatives

Pyrimidooxazine derivatives, such as those studied by Optimization of a New Method (2020), share a fused pyrimidine-oxazine core but differ in heterocyclic arrangement:

Compound Core Structure Biological Activity Target Reference
Target Compound Pyrimidoindole HBV inhibition HBV
Pyrimidooxazine AG-1234 Pyrimido[5,4-b][1,4]oxazine GPR119 EC50: 5 nM GPR119

Key Observations :

  • The oxazine core in AG-1234 introduces conformational rigidity, enhancing agonism at GPR119 . In contrast, the indole core of the target compound may favor hydrophobic interactions with viral proteins.
  • Substituent flexibility: The target compound’s benzyl groups allow for π-π stacking in viral polymerase active sites, a feature absent in oxazine-based agonists .
Halogenation Impact on Activity

Halogen placement significantly influences activity:

  • Fluorine at position 8 in the target compound reduces metabolic degradation compared to non-fluorinated analogs .
  • Chloro-fluoro benzyl group at position 5 improves binding to HBV polymerase via halogen bonding, as seen in docking studies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-benzyl-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one, and what critical intermediates are involved?

  • Methodology : The compound is typically synthesized via multi-step heterocyclic assembly. Key intermediates include halogenated benzaldehyde derivatives (e.g., 2-chloro-6-fluorobenzaldehyde) and pyrimido-indole precursors. Benzylation steps often employ nucleophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the benzyl and substituted benzyl groups. Critical intermediates may include 8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one and chloro-fluorobenzyl halides .
  • Characterization : Intermediates are validated using 1^1H/13^{13}C NMR, HPLC (≥95% purity), and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 19^{19}F NMR is critical for resolving fluorine substituents (e.g., 8-fluoro and 2-chloro-6-fluorobenzyl groups). 1^1H NMR identifies aromatic protons and benzyl methylene signals.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity and stability. Method optimization uses ammonium acetate buffers (pH 6.5) for peak sharpness .
  • Mass Spectrometry : HRMS (ESI or EI) confirms molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC50_{50} determination.
  • Cellular Uptake : Radiolabeled analogs or LC-MS quantification in cell lysates.
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield when encountering low regioselectivity in the benzylation step?

  • Methodology :

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups to block reactive sites.
  • Catalytic Systems : Screen palladium/ligand combinations (e.g., XPhos, SPhos) for Suzuki-Miyaura coupling to enhance selectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates .
    • Case Study : In related indole derivatives, replacing methylsulfone with fluorine reduced biliary excretion, improving pharmacokinetics .

Q. How should contradictory data between in vitro enzyme inhibition and cellular activity be analyzed?

  • Methodology :

  • Physicochemical Properties : Measure logP (octanol-water partition coefficient) to assess membrane permeability. Poor cellular uptake may explain discrepancies.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation.
  • Off-Target Effects : Use kinome-wide profiling or proteomics to detect unintended interactions .

Q. What computational strategies are effective for predicting binding modes with target proteins?

  • Methodology :

  • Docking Studies : Use MOE or AutoDock Vina to model interactions with active sites (e.g., kinases, GPCRs).
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess binding stability.
  • QSAR : Develop quantitative structure-activity relationship models using substituent electronic parameters (Hammett σ) .

Q. How can researchers address low solubility in aqueous buffers during formulation for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce phosphate or PEGylated groups to enhance hydrophilicity.
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (PLGA).
  • Co-Solvents : Use cyclodextrin complexes or ethanol/Cremophor EL mixtures .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for reconciling variability in biological replicate data?

  • Methodology :

  • ANOVA : Identify significant differences between treatment groups.
  • Grubbs’ Test : Detect outliers in dose-response curves.
  • EC50_{50} Calculation : Use nonlinear regression (four-parameter logistic model) in GraphPad Prism .

Q. How can researchers validate target engagement when Western blot results conflict with activity data?

  • Methodology :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics.
  • Knockdown/Overexpression : CRISPR-Cas9 KO or transient transfection to correlate target levels with activity .

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